3-Iodo-1-methyl-1H-indazol-6-ol
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Overview
Description
3-Iodo-1-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of iodine and methyl groups in the compound’s structure can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-indazol-6-ol typically involves the iodination of 1-methyl-1H-indazol-6-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, leading to the formation of 1-methyl-1H-indazol-6-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: 1-Methyl-1H-indazol-6-ol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-1-methyl-1H-indazol-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets. The iodine atom can enhance the compound’s ability to form halogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The indazole ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazol-6-ol: Lacks the iodine atom, which can affect its reactivity and biological activity.
3-Bromo-1-methyl-1H-indazol-6-ol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
3-Chloro-1-methyl-1H-indazol-6-ol: Contains a chlorine atom, which can influence its reactivity and interactions.
Uniqueness
3-Iodo-1-methyl-1H-indazol-6-ol is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities compared to its halogenated counterparts .
Properties
Molecular Formula |
C8H7IN2O |
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Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-iodo-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7IN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |
InChI Key |
OQXIRSIECSBLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)I |
Origin of Product |
United States |
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